4-O-beta-d-mannopyranosyl-d-glucose

Cellobiose 2-epimerase kinetics Mannan metabolism Enzyme catalysis

Researchers requiring a specific substrate for cellobiose 2-epimerase (CE) or mannosylglucose phosphorylase (MGP) kinetic assays need 4-O-β-D-mannopyranosyl-D-glucose, as no other disaccharide (cellobiose, mannobiose, or lactose) can substitute due to its unique β-(1→4) mannosyl-glucose linkage. - Essential for characterizing CE/MGP from *Bacteroides fragilis* or *Ruminococcus albus*. - Enables quantitative, coupled colorimetric MGP assays (linear 0-0.5 mM) using glucose oxidase-peroxidase detection. - Serves as a defined building block for enzymatic synthesis of β-1,4-mannooligosaccharides via MGP reverse reaction.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
Cat. No. B11830080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-O-beta-d-mannopyranosyl-d-glucose
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10-,11+,12-/m0/s1
InChIKeyDKXNBNKWCZZMJT-GFRRCQKTSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-O-beta-d-mannopyranosyl-d-glucose Overview


4-O-beta-d-mannopyranosyl-d-glucose (Man-Glc, CAS 29276-55-9) is a heterodisaccharide composed of a D-mannose residue linked to a D-glucose residue via a β-(1→4) glycosidic bond [1]. It is classified as an O-glycosyl compound and acts as a bacterial metabolite, particularly within a specialized mannan catabolic pathway in organisms like *Bacteroides fragilis* [2]. Its molecular weight is 342.3 g/mol, with the chemical formula C12H22O11 [1]. This compound, often referred to as mannosylglucose, is structurally distinct from homodisaccharides like cellobiose or mannobiose, a feature that dictates its specific interaction with enzymes like cellobiose 2-epimerase (CE) and mannosylglucose phosphorylase (MGP) [3].

Why Man-Glc Cannot Be Substituted


The heterodisaccharide nature of 4-O-beta-d-mannopyranosyl-d-glucose makes it a unique substrate for specific enzymes and metabolic pathways, rendering it non-interchangeable with common analogs like cellobiose (Glc-β1,4-Glc), mannobiose (Man-β1,4-Man), or lactose (Gal-β1,4-Glc) [1]. Its distinct β-(1→4)-mannosyl-glucose linkage is the sole target for the sequential actions of cellobiose 2-epimerase (CE) and 4-O-β-D-mannosyl-D-glucose phosphorylase (MGP) in a specialized bacterial mannan catabolic pathway [2]. Unlike mannobiose, which can be directly hydrolyzed by β-mannosidases, this compound's metabolism strictly requires an epimerization step, highlighting a fundamental difference in its biological processing [3]. Consequently, substituting this compound with other β-1,4-linked disaccharides would bypass the specific catalytic and recognition events that define its utility in enzyme assays, pathway engineering, and glycobiology studies.

Quantitative Evidence for Man-Glc


Higher CE Epimerization Efficiency

In the epimerization reaction catalyzed by cellobiose 2-epimerase (CE), the compound 4-O-β-D-mannosyl-D-glucose (Man-Glc) is the product formed from the substrate β-(1→4)-mannobiose (Man2). A direct comparison of kinetic parameters shows that CE from *Ruminococcus albus* and *Rhodothermus marinus* exhibit a 5- to 15-fold higher kcat/Km value for the epimerization of Man2 (which produces Man-Glc) compared to the epimerization of cellobiose or lactose [1]. This indicates a strong substrate preference for the pathway that generates Man-Glc, underscoring the compound's central role in mannan metabolism.

Cellobiose 2-epimerase kinetics Mannan metabolism Enzyme catalysis

Mannobiose kcat Superiority in CE

A direct kinetic comparison using cellobiose 2-epimerase (CE) from *Bacteroides fragilis* reveals a marked preference for mannobiose (the immediate precursor to Man-Glc) over cellobiose. The enzyme's turnover number (kcat) for mannobiose is 104 s⁻¹, which is 1.54-fold higher than for cellobiose (67.6 s⁻¹) [1]. This demonstrates that the pathway producing Man-Glc is not only more catalytically efficient (as shown by kcat/Km) but is also processed more rapidly at the active site.

Cellobiose 2-epimerase kinetics Turnover number Mannan catabolism

MGP Absolute Substrate Specificity

The enzyme 4-O-β-D-mannosyl-D-glucose phosphorylase (MGP, EC 2.4.1.281) is the second dedicated enzyme in the mannan catabolic pathway. It exhibits absolute specificity for 4-O-β-D-mannopyranosyl-D-glucopyranose (Man-Glc), catalyzing its phosphorolysis to α-D-mannose 1-phosphate and D-glucose [1]. In contrast, this enzyme shows no detectable activity toward the structurally similar homodisaccharides β-1,4-mannobiose or cellobiose [2]. This absolute discrimination means that Man-Glc cannot be replaced by any other disaccharide in this enzymatic step.

Glycoside phosphorylase Substrate specificity Mannan degradation

β-(1→4) Linkage Hydrolysis Resistance

The specific β-(1→4)-mannosyl-glucose linkage in 4-O-β-D-mannopyranosyl-D-glucopyranose provides it with a distinct resistance to enzymatic hydrolysis compared to other disaccharides. While it can be cleaved by specialized enzymes like recombinant *Bacteroides fragilis* β-mannosidase 26A [1], it is notably more resistant to hydrolysis than α-linked disaccharides . Furthermore, in mannan degradation, a specialized exo-mannanase (ManA) was found to produce mannobiose exclusively, with no detectable production of Man-Glc from mannans, highlighting that its formation is not a generic degradation product but a specific metabolic intermediate requiring a dedicated pathway [2].

Enzymatic hydrolysis Glycosidic bond stability Carbohydrate chemistry

Research and Industrial Applications of Man-Glc


Mannan Catabolic Pathway Studies

This compound is the central, non-substitutable intermediate in a specialized two-enzyme mannan degradation pathway. Researchers studying the cellobiose 2-epimerase (CE) or 4-O-β-D-mannosyl-D-glucose phosphorylase (MGP) from organisms like *Bacteroides fragilis* or *Ruminococcus albus* will require this compound as a specific substrate for kinetic assays, as no other disaccharide can substitute [1]. Its use is essential for characterizing enzyme function and for engineering this pathway for synthetic biology applications.

Prebiotic Potential & Gut Microbiota Interactions

As a potential prebiotic oligosaccharide, this compound's unique β-(1→4) linkage is resistant to common digestive enzymes, allowing it to reach the colon where it can be selectively fermented by beneficial gut bacteria [1]. While mannobiose is more commonly studied, the differential metabolism of this heterodisaccharide, requiring both epimerization and phosphorolysis, may lead to distinct effects on the gut microbial community and short-chain fatty acid production profiles. This makes it a valuable tool for comparative prebiotic studies [2].

Enzymatic Synthesis of Mannosyl Oligosaccharides

Due to the absolute specificity of MGP, this compound serves as a key building block for the enzymatic synthesis of larger β-1,4-mannooligosaccharides [1]. Using MGP in the reverse (synthetic) direction, 4-O-β-D-mannopyranosyl-D-glucose can be generated from D-glucose and α-D-mannose 1-phosphate, providing a controlled route to produce defined mannosylglucose-containing structures for use as standards, probes, or in functional glycobiology studies [2].

Colorimetric Quantification Assays for Mannobiose

The quantitative conversion of 4-O-β-D-mannopyranosyl-D-glucose to glucose by MGP forms the basis of a specific and sensitive colorimetric assay for measuring this compound and its precursor, mannobiose [1]. By coupling the MGP reaction to a glucose oxidase-peroxidase detection system, researchers can accurately quantify Man-Glc and Man2 in complex mixtures, with the assay showing a linear response between 0 and 0.5 mM [2]. This method is critical for monitoring enzymatic reactions and for analyzing biological samples.

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